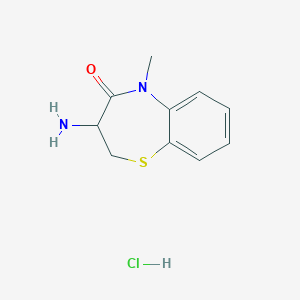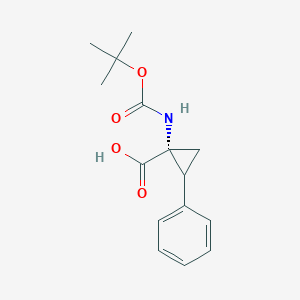
5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production rates and quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
- N,N-Di(2,5,8,11-tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine
Uniqueness
5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C28H56N6O10 |
|---|---|
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[4-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butylcarbamoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H56N6O10/c1-27(2,3)43-25(37)33-13-17-41-21-19-39-15-11-31-23(35)29-9-7-8-10-30-24(36)32-12-16-40-20-22-42-18-14-34-26(38)44-28(4,5)6/h7-22H2,1-6H3,(H,33,37)(H,34,38)(H2,29,31,35)(H2,30,32,36) |
Clé InChI |
YTIVTJKDIYOJCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
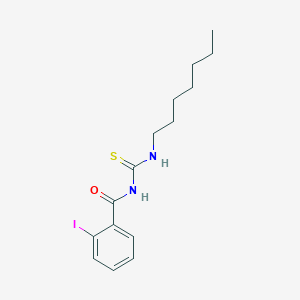
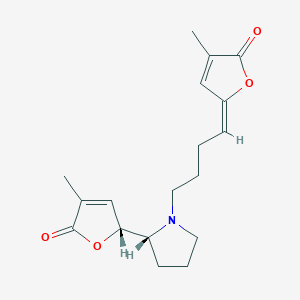
![N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801227.png)

![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)

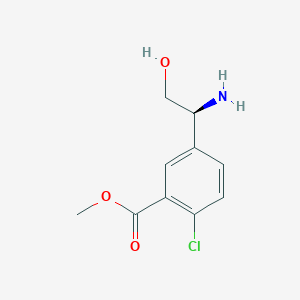
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
